3-(3-oxo-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one
CAS No.:
Cat. No.: VC14805295
Molecular Formula: C20H19F3N6O2
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19F3N6O2 |
|---|---|
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 3-[3-oxo-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propyl]pyrido[2,1-c][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C20H19F3N6O2/c21-20(22,23)14-4-6-16(24-13-14)27-9-11-28(12-10-27)18(30)7-5-15-19(31)29-8-2-1-3-17(29)26-25-15/h1-4,6,8,13H,5,7,9-12H2 |
| Standard InChI Key | IXSMNJPOCAOLQV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CCC3=NN=C4C=CC=CN4C3=O |
Introduction
The compound 3-(3-oxo-3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propyl)-4H-pyrido[2,1-c] triazin-4-one is a complex organic molecule with a molecular formula of C20H19F3N6O2 and a molecular weight of 432.4 g/mol . This compound features a pyrido[2,1-c] triazin-4-one core linked to a piperazine ring, which is further connected to a 5-(trifluoromethyl)pyridin-2-yl moiety. Despite its detailed structural description, specific information regarding its synthesis, biological activity, or applications is limited in the available literature.
Synthesis and Preparation
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including condensation, cyclization, and substitution reactions. The synthesis typically requires careful selection of starting materials and conditions to ensure high yield and purity.
Biological Activity and Potential Applications
Although detailed studies on the biological activity of this specific compound are lacking, compounds with similar structures often exhibit a range of biological activities, including potential as pharmaceutical agents. The presence of a piperazine ring and a trifluoromethyl group suggests potential interactions with biological targets, which could be explored further through computational modeling and experimental testing.
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